molecular formula C10H17N5O6 B1384376 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate CAS No. 40773-29-3

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate

Cat. No. B1384376
CAS RN: 40773-29-3
M. Wt: 303.27 g/mol
InChI Key: JXCUXHIFRMFALJ-FVALZTRZSA-N
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Description

The compound “2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate” is a chemical compound with the molecular formula C10H13N5O6 . It is also known by the synonyms 2-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione and 8-hydroxyguanosine .


Molecular Structure Analysis

The molecular weight of this compound is 299.24 g/mol . The compound has 6 hydrogen bond donors and 7 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound is 299.08658315 g/mol . The topological polar surface area is 170 Ų . The compound has 21 heavy atoms .


Physical And Chemical Properties Analysis

The compound has a complexity of 574 . It has 2 rotatable bonds . The compound has a formal charge of 0 . The compound has 4 defined atom stereocenters .

Scientific Research Applications

1. Ligand Properties and Receptor Interaction

Research on a closely related compound, (2R,3R,4S,5R)-2-(6-amino-2-{[(1S)-2-hydroxy-1-(phenylmethyl)ethyl]amino}-9H-purin-9-yl)-5-(2-ethyl-2H-tetrazol-5-yl)tetrahydro-3,4-furandiol, shows high affinity for adenosine A(2A) receptors, acting as a potent agonist, and a competitive antagonist at adenosine A(3) receptors. This compound has demonstrated potent anti-inflammatory effects on human granulocytes in vitro (Bevan et al., 2007).

2. Synthetic Approaches

Various synthetic approaches have been explored for similar compounds. For example, Xu Yu-wen (2001) reported the synthesis of 4(R)-(6-amino-9H-purin-9-yl)-2(R)-(hydroxymethyl)tetrahydrofuran-3(R)-ol through a series of high-yield reactions (Xu Yu-wen, 2001). This demonstrates the compound's potential in creating novel biochemical entities.

3. Structural and Functional Analyses

In-depth analyses of similar compounds have been conducted to understand their structural and functional properties. For example, the molecular and crystal structure of (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride was elucidated using X-ray diffraction studies, which aids in understanding its interactions at a molecular level (Iusupov et al., 2022).

4. Potential Applications in Biochemistry

Some studies have focused on the biochemical applications of similar compounds. For example, (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxy-4-[2-(methylamino)benzamido]tetrahydrofuran-2-yl-methoxy[(hydroxy)phosphoryloxy][(hydroxy)phosphoryl]dichloromethylphosphonic acid was synthesized as a stable analog of ATP. This compound is intended for studying the binding site and function of adenylyl cyclases (Emmrich et al., 2010).

properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4.2H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);2*1H2/t4-,5+,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCUXHIFRMFALJ-FVALZTRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate
Reactant of Route 2
Reactant of Route 2
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate
Reactant of Route 3
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate
Reactant of Route 4
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate
Reactant of Route 5
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate
Reactant of Route 6
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate

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